molecular formula C13H7F2NO B6375979 2-Cyano-5-(3,4-difluorophenyl)phenol, 95% CAS No. 1261953-58-5

2-Cyano-5-(3,4-difluorophenyl)phenol, 95%

Cat. No. B6375979
CAS RN: 1261953-58-5
M. Wt: 231.20 g/mol
InChI Key: XYGVCMSVNFQJAG-UHFFFAOYSA-N
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Description

2-Cyano-5-(3,4-difluorophenyl)phenol, 95% (hereinafter referred to as 2-CDF) is an organic compound of the phenol family. It is a white solid at room temperature, with a melting point of approximately 150°C and a boiling point of approximately 250°C. 2-CDF is a widely used reagent in organic synthesis, and is known for its high reactivity and low toxicity.

Scientific Research Applications

2-CDF has a variety of scientific applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of polymers, and in the production of agrochemicals. Additionally, 2-CDF is used as a catalyst in a variety of reactions, such as the oxidation of alcohols and the reduction of nitro compounds.

Mechanism of Action

2-CDF is an electrophilic reagent, meaning that it is highly reactive and can readily form covalent bonds with other molecules. When 2-CDF reacts with an electron-rich molecule, it forms a covalent bond and the resulting product is an electrophilic species. This electrophilic species can then undergo further reactions, such as nucleophilic attack, to form the desired product.
Biochemical and Physiological Effects
2-CDF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 2-CDF has been shown to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain. Finally, 2-CDF has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

2-CDF has several advantages for use in laboratory experiments. It is highly reactive and can form covalent bonds with a variety of electron-rich molecules, making it suitable for a wide range of synthetic reactions. Additionally, 2-CDF is relatively inexpensive, making it a cost-effective reagent. However, 2-CDF is also toxic, and should be handled with caution.

Future Directions

There are several potential future directions for research on 2-CDF. One possibility is to further investigate its biochemical and physiological effects. Additionally, research could be conducted on the development of new synthetic methods utilizing 2-CDF as a reagent. Finally, research could be conducted on the development of new applications for 2-CDF, such as its use in the synthesis of novel pharmaceuticals or agrochemicals.

Synthesis Methods

2-CDF can be synthesized through a two-step process. The first step involves the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride, which yields a hydroxylamine derivative. This intermediate is then reacted with sodium cyanide, producing 2-CDF as the final product.

properties

IUPAC Name

4-(3,4-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-4-3-8(5-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGVCMSVNFQJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684730
Record name 3',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3,4-difluorophenyl)phenol

CAS RN

1261953-58-5
Record name 3',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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